N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1173147-79-9
VCID: VC4071551
InChI: InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/i2D,3D,4D,5D,6D
SMILES: CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C17H18F3NO
Molecular Weight: 314.36

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

CAS No.: 1173147-79-9

Cat. No.: VC4071551

Molecular Formula: C17H18F3NO

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine - 1173147-79-9

Specification

CAS No. 1173147-79-9
Molecular Formula C17H18F3NO
Molecular Weight 314.36
IUPAC Name N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Standard InChI InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/i2D,3D,4D,5D,6D
Standard InChI Key RTHCYVBBDHJXIQ-VIQYUKPQSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H]
SMILES CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Introduction

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine is a complex organic compound featuring a pentadeuteriophenyl group and a trifluoromethylphenoxy moiety. This compound is of interest in various fields, including medicinal chemistry, due to its unique structure and potential biological activities.

Molecular Formula and Weight

  • Molecular Formula: C17H18F3NO for the non-deuterated form, but it includes deuterium, so the actual formula reflects the presence of these isotopes.

  • Molecular Weight: Approximately 314.36 g/mol for the non-deuterated form, but the deuterated version will have a slightly higher molecular weight due to the deuterium atoms .

Hydrochloride Salt

The hydrochloride salt of this compound has a CAS number of 1173020-43-3 and a molecular weight of about 350.818 g/mol. This salt form is often used to enhance solubility and stability in aqueous solutions .

Synthesis

The synthesis of N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine involves multi-step organic reactions. These may include nucleophilic substitution reactions to form the ether linkage and alkylation to introduce the methyl group on the nitrogen atom.

Applications

This compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities. They may act as modulators of neurotransmitter systems or inhibitors in enzymatic pathways relevant to disease processes. The deuterated form is particularly useful for pharmacokinetic studies, where isotopic labeling helps track the compound's metabolism and distribution in biological systems.

Research Findings

Research into similar compounds suggests that they may exhibit pharmacological properties, such as modulating neurotransmitter systems or inhibiting specific enzymes. The presence of the trifluoromethyl group and the pentadeuteriophenyl moiety can influence the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.

Potential Biological Activities

  • Neurotransmitter Modulation: Compounds with similar structures have been studied for their ability to interact with neurotransmitter systems, potentially affecting mood regulation or cognitive functions.

  • Enzyme Inhibition: The structural features of this compound may allow it to act as an inhibitor in specific enzymatic pathways, which could be relevant to treating diseases involving dysregulated enzyme activity.

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